Active antimalarial constituent of the tradional Chinese medicinal herb Artemisia annua L., Compositae, which has been known for almost 2000 years as Qinghao. Antimalarial.
Artemisinin-d3
CAS No.: 176652-07-6
Cat. No.: VC20834280
Molecular Formula: C15H22O5
Molecular Weight: 285.35 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 176652-07-6 |
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Molecular Formula | C15H22O5 |
Molecular Weight | 285.35 g/mol |
IUPAC Name | (1R,4S,5R,8S,9R,12S,13R)-1,5-dimethyl-9-(trideuteriomethyl)-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-one |
Standard InChI | InChI=1S/C15H22O5/c1-8-4-5-11-9(2)12(16)17-13-15(11)10(8)6-7-14(3,18-13)19-20-15/h8-11,13H,4-7H2,1-3H3/t8-,9-,10+,11+,13-,14-,15-/m1/s1/i2D3 |
Standard InChI Key | BLUAFEHZUWYNDE-OGUHANSASA-N |
Isomeric SMILES | [2H]C([2H])([2H])[C@@H]1[C@@H]2CC[C@H]([C@H]3[C@]24[C@H](OC1=O)O[C@@](CC3)(OO4)C)C |
SMILES | CC1CCC2C(C(=O)OC3C24C1CCC(O3)(OO4)C)C |
Canonical SMILES | CC1CCC2C(C(=O)OC3C24C1CCC(O3)(OO4)C)C |
Chemical Properties and Structure
Molecular Composition and Formula
Artemisinin-d3 features the molecular formula C15H22O5, with a molecular weight of 285.35 g/mol. The compound's structure retains the characteristic sesquiterpene lactone framework of artemisinin with its crucial 1,2,4-trioxane ring system containing the endoperoxide bridge (C-O-O-C), which is essential for antimalarial activity. The deuterium atoms replace specific hydrogen positions in the molecule, creating a stable isotope-labeled derivative for research applications.
Structural Characteristics
The structure of artemisinin-d3 maintains the complex arrangement of the parent compound, featuring a unique peroxide bridge within a 1,2,4-trioxane ring system. This endoperoxide bridge is critical to the compound's biological activity. The strategic replacement of three hydrogen atoms with deuterium creates minimal steric changes while providing valuable isotopic labeling for tracking the compound in biological systems and metabolic studies. The deuteration pattern specifically targets positions where hydrogen-deuterium exchange can provide the greatest stability enhancement without compromising pharmacological activity.
Physical Properties
Synthesis and Production Methods
Synthetic Routes
The production of artemisinin-d3 involves specific synthetic approaches that incorporate deuterium atoms at designated positions in the molecule. The primary synthetic route begins with isolated artemisinin from Artemisia annua L. plant material, followed by controlled reactions with deuterated reducing agents to achieve selective hydrogen-deuterium exchange. This process requires precise control of reaction conditions to ensure deuterium incorporation at the desired positions without disrupting the sensitive peroxide bridge structure that is essential for biological activity.
Industrial Production Considerations
Industrial-scale production of artemisinin-d3 presents several challenges, including:
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Source material consistency - requiring reliable supplies of high-quality artemisinin
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Deuteration efficiency - maximizing the incorporation of deuterium at specific positions
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Purification protocols - ensuring the removal of non-deuterated variants and reaction by-products
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Quality control parameters - developing appropriate analytical methods to verify deuteration levels
The production process must balance cost considerations with the need for high isotopic purity, as applications in research and potential therapeutic uses demand consistent deuterium incorporation at specific molecular positions.
Biological Activity and Mechanism of Action
Antimalarial Properties
Artemisinin-d3, like its parent compound, exhibits potent antimalarial activity. The compound's efficacy stems from its ability to generate reactive oxygen species (ROS) through the cleavage of the endoperoxide bridge when exposed to iron, which is abundant in malaria parasites. This process leads to cellular damage within the parasite, disrupting multiple cellular systems simultaneously and contributing to its potent antiparasitic effect.
The antimalarial activity profile of artemisinin-d3 is expected to mirror that of artemisinin and its derivatives. Standard artemisinin compounds have demonstrated efficacy against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum, suggesting similar broad-spectrum activity for the deuterated variant.
Molecular Mechanisms
The molecular mechanism of artemisinin-d3 involves several coordinated processes:
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Activation by iron - The endoperoxide bridge undergoes cleavage when exposed to ferrous iron (Fe²⁺), which is abundant in infected erythrocytes
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Free radical generation - This reaction produces reactive carbon-centered radicals
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Cellular damage - These radicals cause damage to parasite proteins and membranes
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Disruption of parasite function - Multiple cellular systems are affected simultaneously, including membrane integrity and mitochondrial function
This multi-targeted mechanism contributes to the compound's efficacy and relatively low resistance development compared to other antimalarials.
Research Applications and Clinical Relevance
Research Applications
Artemisinin-d3 serves several important functions in research contexts:
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Metabolic pathway studies - The deuterium labeling facilitates tracing the compound through metabolic processes
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Pharmacokinetic investigations - Enabling more precise tracking of absorption, distribution, and elimination patterns
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Comparative efficacy studies - Allowing direct comparison with non-deuterated artemisinin to assess the impact of deuteration
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Drug development research - Providing insights for developing new artemisinin derivatives with optimized properties
The stable isotope labeling makes artemisinin-d3 particularly valuable in mass spectrometry-based analyses and metabolomic studies.
Metabolic Considerations
Research on artemisinin metabolism provides important context for understanding artemisinin-d3. Standard artemisinin undergoes CYP3A4-mediated metabolism, producing 10β-hydroxyartemisinin as a major metabolite with significant antimalarial activity . The deuteration in artemisinin-d3 may potentially affect this metabolic pathway, as deuterium-carbon bonds typically demonstrate greater stability than hydrogen-carbon bonds in certain metabolic processes. This altered metabolic profile could theoretically influence:
These metabolic considerations represent important areas for further investigation to fully characterize the pharmacological profile of artemisinin-d3.
Comparison with Other Artemisinin Derivatives
Structural and Functional Relationships
Artemisinin-d3 belongs to a broader family of artemisinin compounds that includes several clinically important derivatives. The relationship between these compounds helps contextualize the specific role and properties of artemisinin-d3:
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Artemisinin - The parent natural compound extracted from Artemisia annua
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Dihydroartemisinin - A reduced form with enhanced antimalarial activity
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Artemether - A methyl ether derivative with improved oral bioavailability
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Artesunate - A water-soluble hemisuccinate derivative for intravenous administration
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Artemisinin-d3 - The deuterated form with potential metabolic stability advantages
Each of these derivatives maintains the critical endoperoxide bridge while featuring modifications that impact physicochemical properties, pharmacokinetics, and clinical applications.
Comparative Efficacy Considerations
Artemisinin-based Combination Therapies (ACTs) have demonstrated high efficacy in clinical settings. Specific formulations including Malacur® (dihydroartemisinin-piperaquine), artequin® (artesunate-mefloquine), and cofantrine® (artemether-lumefantrine) have shown effectiveness against multidrug-resistant Plasmodium falciparum in Cameroon and other endemic regions . The comparative efficacy of artemisinin-d3 in similar combinations would represent an important area for future investigation, particularly regarding:
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Parasite clearance rates
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Recrudescence patterns
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Side effect profiles
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Resistance development
Future Research Directions
Analytical and Methodological Considerations
The effective utilization of artemisinin-d3 in research contexts requires continued development of specialized analytical methodologies:
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Mass spectrometry protocols optimized for deuterated artemisinin detection
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Chromatographic methods for separation of deuterated variants
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Nuclear magnetic resonance techniques for structural verification
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Metabolomic approaches for tracking deuterated metabolites
These methodological advances would enhance the utility of artemisinin-d3 as a research tool while potentially informing therapeutic applications.
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